N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
The compound N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide belongs to a class of chromeno[2,3-d]pyrimidine derivatives functionalized with sulfanyl acetamide side chains. Key structural features include:
- A chromeno[2,3-d]pyrimidine core, which provides a rigid heterocyclic framework.
- 7-Methyl and 2-(4-methoxyphenyl) substituents on the pyrimidine ring, enhancing steric and electronic properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-8-13-23-19(14-17)15-21-27(35-23)30-26(18-9-11-20(33-2)12-10-18)31-28(21)36-16-25(32)29-22-6-4-5-7-24(22)34-3/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQTVYPYHACNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties can be inferred by comparing substituent variations in related molecules:
Key Observations:
Substituent Impact on Activity: Methoxy groups (electron-donating) in the target compound may improve solubility compared to chloro (electron-withdrawing) or methyl groups in analogs . The chromeno-pyrimidine core is conserved across analogs, suggesting its role in target binding (e.g., kinase or enzyme inhibition). Sulfanyl acetamide moieties enhance hydrogen-bonding capacity, critical for antimicrobial activity .
Pharmacokinetic Properties: The target compound’s estimated molecular weight (~480 g/mol) aligns with ’s analog (488.0 g/mol), suggesting similar bioavailability challenges due to high lipophilicity (XLogP3 ~6–7) . Nitro groups () or amino groups () may alter metabolic stability compared to methoxy substituents.
Example Pathway for Target Compound (Inferred):
Chromeno-pyrimidine core formation: Condensation of 7-methyl-2-(4-methoxyphenyl)-4-thioxo-3,4-dihydropyrimidine with a bromoacetamide intermediate.
Sulfanyl linkage : Thiol-disulfide exchange or nucleophilic substitution under basic conditions (Cs₂CO₃/DMSO) .
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